2-Cyano-6-fluorobenzoic acid
Overview
Description
2-Cyano-6-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by a cyano group (-CN) and a fluorine atom (F), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,6-difluorobenzonitrile, undergoes substitution with a cyano group under specific conditions . The reaction conditions often involve the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-6-fluorobenzoic acid may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-fluorobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the cyano and fluorine groups makes the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The compound is more reactive towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the cyano and fluorine groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Strong electrophiles like nitronium ion (NO2+) in the presence of sulfuric acid (H2SO4) as a catalyst.
Nucleophilic Aromatic Substitution: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzoic acids with various electrophiles.
Nucleophilic Aromatic Substitution: Substituted benzonitriles with different nucleophiles.
Reduction: Amino derivatives of benzoic acid.
Scientific Research Applications
2-Cyano-6-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
2-Cyano-6-fluorobenzoic acid can be compared with other similar compounds, such as:
2-Cyano-4-fluorobenzoic acid: Similar structure but with the fluorine atom at the 4-position.
2-Cyano-6-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-Cyano-6-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the combination of the cyano and fluorine groups, which impart distinct electronic and steric effects, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-cyano-6-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBENDDHRHXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382634 | |
Record name | 2-cyano-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-96-8 | |
Record name | 2-Cyano-6-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887266-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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